

Application Notes and Protocols for Solid-Phase Extraction of (2E)-Pentenoyl-CoA

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Compound of Interest

Compound Name: (2E)-pentenoyl-CoA

Cat. No.: B15550035

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Introduction

(2E)-Pentenoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Accurate quantification of this and other short-chain acyl-CoAs is crucial for studying metabolic pathways, diagnosing inborn errors of metabolism, and for the development of therapeutic drugs targeting fatty acid oxidation. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These application notes provide a detailed protocol for the solid-phase extraction of **(2E)-pentenoyl-CoA** from biological samples, such as cultured cells or tissue homogenates. The protocol is synthesized from established methods for short-chain acyl-CoA analysis and is designed to yield high recovery and purity.

Data Presentation

The recovery of **(2E)-pentenoyl-CoA** using solid-phase extraction can be influenced by the specific sorbent, elution conditions, and the biological matrix. While specific recovery data for **(2E)-pentenoyl-CoA** is not widely published, the following table summarizes reported recovery rates for analogous short-chain acyl-CoAs, providing an expected range of performance for the provided protocol.

Acyl-CoA	SPE Sorbent	Matrix	Reported Recovery (%)	Reference
Acetyl-CoA	2-(2-pyridyl)ethyl-functionalized silica gel	Rat Liver	83-90	[1]
Malonyl-CoA	2-(2-pyridyl)ethyl-functionalized silica gel	Rat Liver	83-90	[1]
Propionyl-CoA	Oasis HLB	Aqueous Standard	62	[2][3]
Isovaleryl-CoA	Oasis HLB	Aqueous Standard	58	[2][3]
Octanoyl-CoA	2-(2-pyridyl)ethyl-functionalized silica gel	Rat Liver	83-90	[1]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the solid-phase extraction of **(2E)-pentenoyl-CoA**.

Materials

- SPE Cartridges: Weak anion exchange or reversed-phase cartridges (e.g., Oasis MAX, Oasis HLB, or 2-(2-pyridyl)ethyl-functionalized silica gel). The choice may depend on the specific sample matrix and desired purity.
- Reagents:
 - Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Isopropanol (HPLC grade)
- Potassium phosphate monobasic (KH_2PO_4)
- Ammonium hydroxide (NH_4OH)
- Formic acid
- Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled C5-CoA)
- Equipment:
 - SPE manifold
 - Centrifuge
 - Homogenizer (for tissue samples)
 - Nitrogen evaporator or vacuum concentrator
 - Vortex mixer

Sample Preparation (from Cultured Cells)

- Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
- Cell Lysis and Extraction:
 - Add 1 mL of ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:0.1 M KH_2PO_4 , pH 6.7) containing an appropriate internal standard to the cell pellet (typically from a 10 cm dish or ~1-5 million cells).
 - Vortex vigorously for 1 minute.
 - Sonicate the sample on ice (3 cycles of 30 seconds on, 30 seconds off).

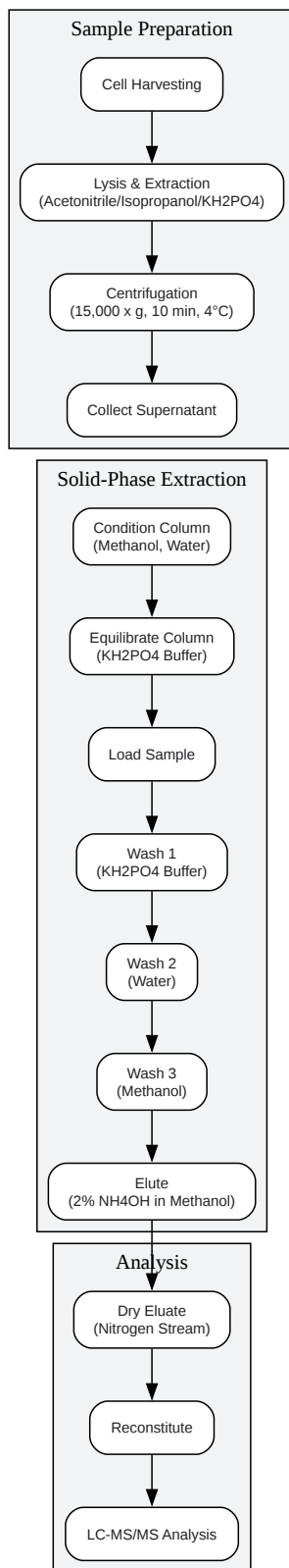
- Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.

Solid-Phase Extraction Protocol (using Weak Anion Exchange)

- Column Conditioning: Condition the weak anion exchange SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
- Column Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M potassium phosphate buffer (pH 6.7).
- Sample Loading: Load the supernatant from the sample preparation step onto the SPE cartridge. Allow the sample to pass through the sorbent by gravity or with gentle vacuum.
- Washing:
 - Wash the cartridge with 1 mL of 0.1 M potassium phosphate buffer (pH 6.7) to remove unbound contaminants.
 - Wash the cartridge with 1 mL of water.
 - Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
- Elution: Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
- Drying and Reconstitution:
 - Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with the downstream analytical method (e.g., 50% methanol in water with 0.1% formic acid for LC-MS/MS).

Visualizations

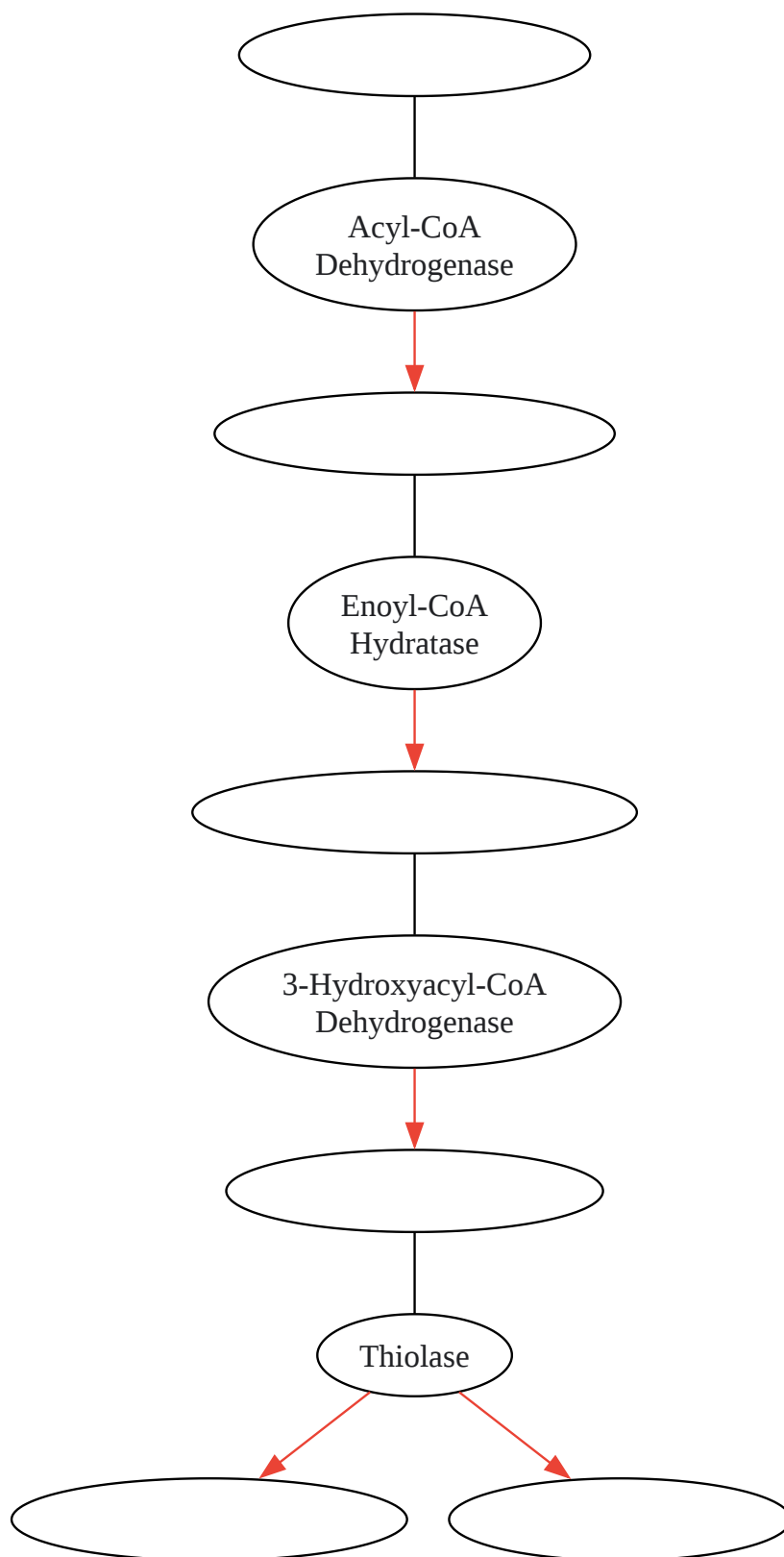
Experimental Workflow for SPE of (2E)-Pentenoyl-CoA



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Caption: Experimental workflow for the solid-phase extraction of **(2E)-pentenoyl-CoA**.

Metabolic Pathway of **(2E)-Pentenoyl-CoA** in Beta-Oxidation



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